REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH2:8][CH:7]=[CH:6][CH2:5][CH:4]=1.[C:9]1(=[O:15])[NH:13][C:12](=[O:14])[CH:11]=[CH:10]1>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]12[CH2:8][CH2:7][CH:6]([CH:5]=[CH:4]1)[CH:11]1[CH:10]2[C:9](=[O:15])[NH:13][C:12]1=[O:14]
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Name
|
|
Quantity
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11 g
|
Type
|
reactant
|
Smiles
|
COC1=CCC=CC1
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Name
|
tris(triphenylphosphine) ruthenium dichloride
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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The mixture is concentrated
|
Type
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CUSTOM
|
Details
|
the residue is recrystallized from 100 ml of toluene
|
Name
|
|
Type
|
|
Smiles
|
COC12C3C(NC(C3C(C=C1)CC2)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |